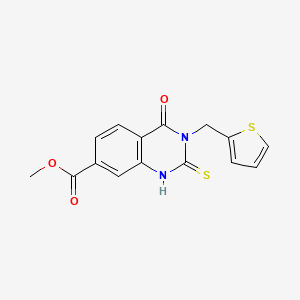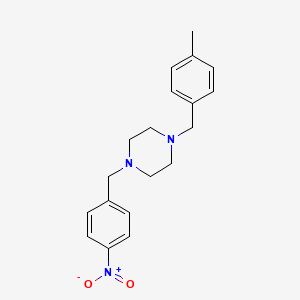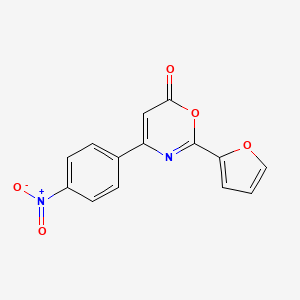![molecular formula C19H13ClN2O2 B5851831 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)
3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole, also known as CNM-III, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole has been shown to inhibit the activity of several enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and inducible nitric oxide synthase (iNOS). These enzymes and proteins are involved in the inflammatory response, and their inhibition by 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). In addition, 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole has been shown to reduce oxidative stress and improve mitochondrial function. These effects may contribute to its potential therapeutic applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole for lab experiments is its high purity and stability. It can be easily synthesized in large quantities and stored for long periods of time without degradation. In addition, 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole has been shown to be relatively non-toxic and well-tolerated in animal studies. However, one of the limitations of 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole. One area of interest is its potential applications in the treatment of neurological disorders. 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, and further studies are needed to determine its potential therapeutic applications in humans. In addition, the development of more soluble analogs of 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole may expand its use in various experimental settings. Finally, the identification of the specific signaling pathways and molecular targets of 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole may provide insights into its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole involves the reaction of 4-chlorobenzaldehyde with 2-naphthol to form 4-chloro-2-hydroxy-1-naphthaldehyde. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrazine hydrate to form 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole. The overall reaction scheme is shown below:
Scientific Research Applications
3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-(4-chlorophenyl)-5-(naphthalen-2-yloxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c20-16-8-5-14(6-9-16)19-21-18(24-22-19)12-23-17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWUFYKQVFCRMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5851776.png)
![{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5851782.png)
![1-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5851790.png)



![methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5851823.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5851830.png)
![5-hydroxy-2-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5851842.png)
